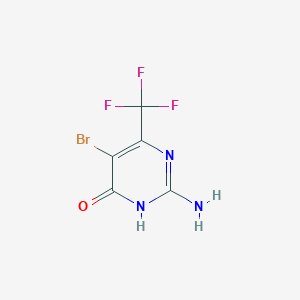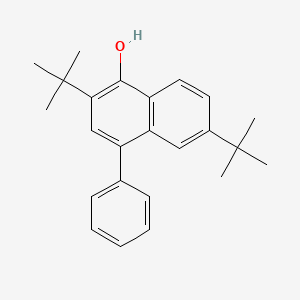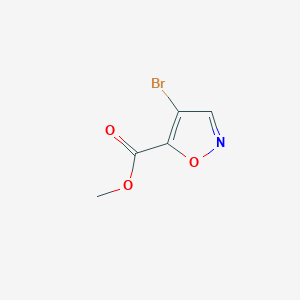
1,3-Dibromo-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 1 and 3 positions on the fluorenone ring. This compound is known for its applications in various chemical processes and is used as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9H-fluoren-9-one can be synthesized through the bromination of fluorenone. The typical procedure involves the reaction of fluorenone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds as follows:
Fluorenone+Br2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, are crucial for efficient production.
化学反応の分析
Types of Reactions
1,3-Dibromo-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,3-dibromo-9H-fluoren-9-ol.
Oxidation: Formation of more oxidized fluorenone derivatives.
科学的研究の応用
1,3-Dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1,3-Dibromo-9H-fluoren-9-one involves its interaction with various molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
- 3,6-Dibromo-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 1,8-Difluoro-9H-fluoren-9-one
Uniqueness
1,3-Dibromo-9H-fluoren-9-one is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This positioning makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecular structures.
特性
CAS番号 |
21878-91-1 |
|---|---|
分子式 |
C13H6Br2O |
分子量 |
337.99 g/mol |
IUPAC名 |
1,3-dibromofluoren-9-one |
InChI |
InChI=1S/C13H6Br2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |
InChIキー |
OHWQGMZZTVMGRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















